Product packaging for Purealidin A(Cat. No.:CAS No. 134850-51-4)

Purealidin A

Cat. No.: B143749
CAS No.: 134850-51-4
M. Wt: 518.2 g/mol
InChI Key: VZDKEGKTDBWXJY-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purealidin A is a natural product found in Pseudoceratina, Pseudoceratina purpurea, and Pseudoceratina verrucosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22Br2N6O3 B143749 Purealidin A CAS No. 134850-51-4

Properties

IUPAC Name

(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-2-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDKEGKTDBWXJY-AFUMVMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)OCCCN)Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Br2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134850-51-4
Record name Purealidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134850514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Isolation of Purealidin a

Marine Sponge Bioprospecting for this compound

Marine sponges serve as a significant source of this compound, with its presence documented across several genera. nih.gov

This compound has been identified in species of the genus Psammaplysilla. Specifically, it has been reported in Psammaplysilla purpurea. Another related species, Psammaplysilla purea, has been noted as a source of purealin, of which this compound is a component, and has also been involved in studies regarding the synthesis of this compound.

The compound is also found in sponges belonging to the genus Pseudoceratina. Furthermore, this compound has been isolated from species within the genus Verongula. These findings highlight the distribution of this compound across different but related sponge taxa.

While this compound is primarily associated with the aforementioned sponge genera, research into other marine invertebrates has revealed related bromotyrosine compounds. For instance, the Fijian marine sponge Druinella sp. has yielded other bromotyrosine alkaloids, such as purealidin S and purpuramine J, indicating a broader biosynthetic capacity for this class of compounds within different marine organisms.

Advanced Isolation Methodologies

Obtaining this compound in a pure form from complex marine sponge extracts requires the application of advanced isolation techniques.

Chromatographic methods are fundamental to the isolation of this compound. Techniques such as silica (B1680970) gel column chromatography are commonly employed to separate the crude extract into fractions based on polarity. Further purification of fractions containing this compound often involves high-performance liquid chromatography (HPLC), which allows for higher resolution separation and the isolation of the pure compound.

Structural confirmation of isolated this compound is achieved through comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, is essential for determining the complete structure of the compound by providing detailed information about its carbon-hydrogen framework and functional groups. nih.gov High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which helps in confirming its molecular formula and provides insights into its elemental composition. The combination of NMR and HRMS data is crucial for unequivocally identifying this compound from other co-occurring metabolites.

Elucidation of Bromotyrosine Alkaloid Biogenetic Pathways

Investigations into the biogenesis of bromotyrosine alkaloids have revealed key steps and postulated intermediates involved in their formation. The pathways often involve the modification of tyrosine through bromination, oxidation, and subsequent cyclization or coupling reactions. mdpi.comnih.gov

Postulated Intermediates and Enzymatic Steps

The biogenetic pathway for bromotyrosine derivatives is thought to begin with the bromination of tyrosine, likely catalyzed by bromoperoxidases. This is followed by a series of enzymatic transformations, which can include deamination, methylation, and conversion of a keto group to an oxime by an oximinotransferase. mdpi.comnih.gov These steps lead to the formation of various intermediates, such as brominated tyrosines, oximes, and potentially reactive species that undergo further modifications. mdpi.comnih.gov For instance, the formation of spirocyclohexadienylisoxazoline bromotyrosine alkaloids is proposed to involve tyrosine intermediates with O-methyl groups, which are then metabolized into oxime-grouped intermediates. nih.gov

Role of Arene Oxide Intermediates in Biogenesis

The involvement of arene oxide intermediates has been proposed in the biosynthesis of certain spirocyclohexadienylisoxazoline bromotyrosine derivatives. nih.govnih.gov This hypothesis suggests that an arene oxide, or its oxepin (B1234782) tautomer, could serve as a key intermediate, undergoing nucleophilic attack by an oxime function to form the characteristic spiroisoxazoline ring system. nih.govnih.gov While the conclusive isolation of such arene oxide intermediates has been challenging, this proposed mechanism provides a plausible route for the formation of these complex structures. nih.govresearchgate.netresearchgate.net

Role of Microbial Symbionts in Natural Product Production

The production of many marine natural products, including bromotyrosine alkaloids, is increasingly recognized to involve symbiotic microorganisms associated with the host organism.

Contribution of Associated Microorganisms (e.g., Pseudovibrio denitrificans)

Recent studies have provided compelling evidence for the role of microbial symbionts in the production of bromotyrosine-derived alkaloids. Notably, the marine bacterium Pseudovibrio denitrificans, isolated from marine sponges, has been shown to produce bromotyrosine-derived alkaloids that were previously thought to be exclusively produced by the sponges themselves. mdpi.commdpi.comfrontiersin.orgfigshare.comacs.orgfapesp.bracs.org This includes compounds such as fistularin-3, 11-hydroxyaerothionin, verongidoic acid, aerothionin, homopurpuroceratic acid B, purealidin L, and aplysinamisine II. mdpi.comacs.orgacs.org This finding suggests that Pseudovibrio denitrificans and potentially other associated microorganisms possess the biosynthetic machinery for the production of these compounds, either independently or in concert with the sponge host. frontiersin.orgacs.orgacs.org The genus Pseudovibrio is known to contain metabolically versatile bacteria adapted for symbiosis with marine invertebrates, including sponges. frontiersin.orgfrontiersin.orgnih.gov

Chemotaxonomic Significance of Bromotyrosine Derivatives

Bromotyrosine derivatives have been recognized for their chemotaxonomic significance, particularly in the classification and identification of marine sponges. nih.govmdpi.comnih.govscielo.brresearchgate.net

These compounds are considered distinctive markers for sponges belonging to the order Verongida. nih.govmdpi.comnih.govmdpi.comscielo.brresearchgate.net The presence and diversity of specific bromotyrosine metabolites can serve as a useful tool to facilitate the taxonomic identification of these sponges, which can otherwise be challenging due to their lack of spicules. nih.gov While they are primarily found in Verongida sponges, some bromotyrosine derivatives have also been isolated from other sponge orders and even from associated microorganisms, which slightly complicates their strict chemotaxonomic marker status. mdpi.commdpi.com Nevertheless, the prevalence and structural diversity of these compounds within the Verongida order highlight their importance in the chemical characterization and classification of this group. nih.govmdpi.comnih.govmdpi.comscielo.brresearchgate.net

Historical Discovery and Early Characterization of the Purealidin Family

The broader family of purealidins was first reported in the scientific literature with the isolation of various members from the marine sponge Psammaplysilla purea. For instance, a 1995 publication detailed the discovery and characterization of nine new bromotyrosine alkaloids, designated Purealidins J through R, from an Okinawan specimen of Psammaplysilla purea. nih.gov Subsequent research on different sponge species, such as Druinella sp. collected in Fiji, led to the isolation of additional members like Purealidin S. acs.orgacs.org The characterization of these compounds has consistently relied on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to elucidate their complex structures. nih.govacs.org

Classification As Bromotyrosine Alkaloids

The purealidins are definitively classified as bromotyrosine alkaloids due to their distinct chemical structures derived from brominated tyrosine. nih.govacs.org This classification places them within a large and well-studied group of marine-derived compounds that have attracted considerable interest from natural product chemists and pharmacologists. acs.orgresearchgate.net The defining feature of these alkaloids is the presence of a dibrominated tyrosine moiety, which is often modified into more complex arrangements, such as the spirocyclohexadienyl-isoxazoline ring system found in some purealidins. nih.gov The consistent discovery of new bromotyrosine alkaloids from marine sponges underscores the remarkable biosynthetic capabilities of these organisms and their associated microbial symbionts.

While the specific compound "Purealidin A" remains elusive in scientific records, the extensive research on its named congeners provides a clear and detailed picture of the chemical and biological context of the purealidin family of bromotyrosine alkaloids.

This compound: Natural Occurrence and Isolation from Marine Sponges

This compound is a fascinating chemical compound primarily recognized for its presence in various marine sponge species. As a member of the bromotyrosine alkaloid family, it contributes to the rich chemical diversity found in these sessile marine invertebrates. Research into the natural sources and effective isolation techniques of this compound is crucial for understanding its ecological role and potential applications.

Synthetic Chemistry and Analogue Development of Purealidin a

Total Synthesis Approaches for Purealidin A

The total synthesis of complex natural products like the purealidins is a significant challenge that drives innovation in synthetic methodology. While a dedicated total synthesis for this compound is not prominently documented, the strategies for other family members, such as Purealidin E, offer a blueprint.

The broader family of bromotyrosine alkaloids, which includes the purealidins, can be categorized into several structural classes, such as simple bromotyrosine derivatives, spirocyclohexadienylisoxazolines, and oximes, each requiring unique synthetic considerations. nih.gov

A central and recurring theme in the synthesis of purealidins and their analogues is the use of modular amide coupling reactions. This strategy offers a powerful and flexible method for connecting key structural fragments, facilitating the rapid assembly of complex molecules and the generation of diverse analogues. The synthesis of novel purpurealidin analogues, for instance, is based on the amide coupling of purpurealidin E or a related tyramine (B21549) derivative with various aromatic carboxylic acids. nih.gov

The general principle of amide bond formation involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. youtube.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comyoutube.com This reaction is fundamental in medicinal chemistry for creating libraries of compounds due to the vast commercial availability of carboxylic acids and amines.

In the context of purealidin synthesis, this modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships. For example, simplified amide analogues of bromotyramines have been synthesized where the β-(hydroxyimino)amide parts are replaced with more stable amide moieties. nih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues based on the purealidin scaffold are driven by the quest for compounds with improved biological activity, selectivity, and pharmacokinetic properties.

The creation of structural libraries of purealidin analogues is a key strategy for exploring the chemical space around this natural product scaffold. By systematically modifying the core structure, researchers can identify key structural features responsible for biological activity. For example, a library of 27 simplified bromotyramine analogues was synthesized to investigate their effect on the cancer-related potassium channel KV10.1. nih.gov These analogues were created by replacing the β-(hydroxyimino) amide parts of the natural products with various amide moieties. nih.gov

The synthesis of these libraries often employs a modular approach, such as the amide coupling of a common precursor like purpurealidin E with a diverse set of carboxylic acids. nih.gov This allows for the efficient generation of a wide range of derivatives with different electronic and steric properties. The development of chemoenzymatic strategies and synthetic biology approaches also offers promising avenues for generating libraries of natural product analogues. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Purpurealidin Analogues

CompoundStarting MaterialKey ReactionPurpose
Simplified Bromotyramine AnaloguesPurpurealidin EAmide CouplingInvestigation of KV10.1 Inhibition
Purpurealidin I DerivativesPurpurealidin IDerivatizationEvaluation of Cytotoxicity
Aplysamine-1TyramineMulti-step SynthesisTotal Synthesis
DispyrinTyramineMulti-step SynthesisTotal Synthesis

The derivatization of the purealidin core structure is a critical step in optimizing its biological activity. By introducing different functional groups, researchers can fine-tune the molecule's properties to enhance its potency and selectivity. For instance, the synthesis of simplified analogues of purpurealidin lacking the tyramine moiety was undertaken to evaluate their cytotoxic activity.

The study of these derivatives helps in understanding the structure-activity relationship (SAR) of the purealidin class of compounds. For example, it was found that synthetic purpurealidin analogues were capable of inhibiting the KV10.1 potassium channel, which is relevant in cancer research. nih.gov The evaluation of a library of simplified bromotyramine analogues revealed that their inhibitory effect on KV10.1 channels could be modulated by altering the substituents on the aromatic ring coupled to the bromotyramine core. nih.gov

Methodological Advancements in this compound Chemical Synthesis

Recent advancements in synthetic organic chemistry have the potential to significantly impact the synthesis of complex molecules like the purealidins. While specific examples of these advanced methods being applied to this compound are not widely reported, general trends in natural product synthesis are highly relevant.

The development of more efficient and environmentally friendly reaction conditions is a major focus. This includes the use of microwave-assisted synthesis and solvent-free reaction conditions to accelerate reactions and reduce waste. mdpi.com In the context of the core amide bond formation, new coupling reagents and one-pot procedures are continuously being developed to improve efficiency and safety.

Furthermore, the application of biocatalysis and chemoenzymatic methods is a rapidly growing area in the synthesis of natural products and their analogues. nih.gov These methods can offer high levels of stereoselectivity and regioselectivity that are often difficult to achieve with traditional chemical methods. The use of enzymes could potentially streamline the synthesis of purealidins by enabling selective transformations on complex intermediates. nih.gov

The evolution of synthetic strategies for alkaloids, in general, has seen a move towards more convergent and atom-economical approaches. researchgate.netnih.gov These principles, when applied to the synthesis of purealidins, could lead to shorter and more efficient synthetic routes, making these compounds more accessible for further biological investigation.

Structure Activity Relationship Sar of Purealidin a and Its Derivatives

Principles of SAR Analysis for Purealidin A and Bromotyrosine Alkaloids

SAR analysis is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgcollaborativedrug.com For this compound and other bromotyrosine alkaloids, SAR studies involve systematically modifying specific parts of the molecular structure and evaluating the impact of these changes on the observed biological effect. wikipedia.orgnih.gov This process helps to delineate which functional groups, spatial arrangements, and physicochemical properties are essential for activity.

The core structure of bromotyrosine alkaloids typically includes a brominated tyrosine unit coupled with other moieties, often derived from polyamines or other amino acids. nih.govmdpi.com Variations in the number and position of bromine atoms on the tyrosine ring, modifications to the amino and carboxyl groups, alterations in the linker region connecting the tyrosine unit to other parts of the molecule, and the presence or absence of additional functional groups all contribute to the diverse biological profiles observed within this class of compounds. mdpi.comrsc.org SAR analysis in this context aims to correlate these structural variations with differences in potency, efficacy, and selectivity against various biological targets. gardp.org

Identification of Key Structural Determinants for Bioactivity

Identifying the key structural determinants for the bioactivity of this compound and its derivatives involves a combination of synthetic chemistry, biological testing, and structural analysis. wikipedia.orgmdpi.comchem960.commdpi.com By synthesizing a series of analogs with targeted modifications, researchers can assess how each change affects the compound's activity. For bromotyrosine alkaloids, important structural features often include the bromination pattern on the tyrosine ring, the nature and length of polyamine chains or other linkers, and the presence of specific functional groups like hydroxyl, amino, or imine groups. mdpi.comrsc.org

Studies on various bromotyrosine alkaloids have highlighted the significance of the dibrominated tyrosine moiety for certain activities. mdpi.com The presence and position of hydroxyl groups and the flexibility or rigidity of the linker region can also play critical roles in binding to biological targets and eliciting a response. mdpi.com The stereochemistry of chiral centers, if present, is another crucial determinant of activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that correlate molecular descriptors (numerical representations of structural and physicochemical properties) with biological activity. wikipedia.orgwikipedia.orgfrontiersin.org These models can be used to predict the activity of new, untested compounds and to gain deeper insights into the structural requirements for optimal activity. wikipedia.orgnih.gov

For this compound and its derivatives, QSAR modeling can involve calculating various descriptors such as molecular weight, lipophilicity (log P), electronic properties, and topological indices for a set of compounds with known activities. wikipedia.orgfrontiersin.org Statistical methods are then employed to build predictive models. wikipedia.orgnih.gov While specific QSAR models for this compound were not extensively detailed in the search results, QSAR has been applied to other classes of compounds to understand and predict their biological activities, and the principles are applicable to bromotyrosine alkaloids. frontiersin.orgnih.gov The development of robust QSAR models requires high-quality biological data and a diverse set of compounds spanning a range of structural variations and activities. wikipedia.org

Correlation Between Structural Modifications and Efficacy Profiles

The correlation between structural modifications and efficacy profiles in this compound and its derivatives is best illustrated by examining their activities in specific biological contexts, such as antiproliferative, antimicrobial, and dynein inhibition. mdpi.comtocris.comnih.govmdpi.com

SAR for Antiproliferative Activity

Research on the antiproliferative activity of bromotyrosine alkaloids, including derivatives related to this compound, has revealed key SAR insights. Studies on purpurealidin I and its derivatives, for instance, showed that simplified analogs lacking the tyramine (B21549) part retained cytotoxic activity against melanoma cells. mdpi.comresearchgate.net Maintaining the hydroxylamine (B1172632) linker while replacing the longer tyramine fragment with moieties like aniline (B41778) or benzyl (B1604629) amine also retained activity. mdpi.com This suggests that the tyramine portion is not strictly essential for antiproliferative activity in all cases, and modifications to the linker and the group attached to it can be explored to optimize activity. mdpi.com The presence of the dibrominated phenol (B47542) moiety is often considered important for the cytotoxicity of many bromotyrosine alkaloids. mdpi.com

SAR for Antimicrobial Properties

Bromotyrosine alkaloids, including those structurally related to this compound, have demonstrated antimicrobial properties. ontosight.airesearchgate.netmdpi.comontosight.ai While detailed SAR specifically for this compound's antimicrobial activity was not extensively found, studies on other bromotyrosine alkaloids provide relevant principles. For example, some bromotyrosine derivatives have shown activity against bacteria like E. coli, S. aureus, and V. cholerae. researchgate.net The presence and position of bromine atoms, as well as the nature of the side chains, are likely to influence the antimicrobial potency and spectrum of activity. nih.gov Research on other natural product classes with antimicrobial activity, such as flavonoids, has shown that specific hydroxylation patterns and acyl chain lengths are important structural features for activity. mdpi.comnih.gov Similar detailed analyses would be necessary to fully elucidate the SAR for the antimicrobial properties of this compound.

SAR for Anti-Prion Activity

This compound is a member of the bromotyrosine class of compounds, many of which have been investigated for their therapeutic potential. Studies have demonstrated that this compound exhibits anti-prion activity. nih.govnih.gov This activity is also observed in several related bromotyrosine derivatives. nih.gov

Research into the anti-prion activity of bromotyrosine derivatives has identified several compounds with notable potency. For instance, Purealidin Q, aplysamine-1, and aplysamine-2 (B1232646) have shown the ability to reduce the propagation of the mammalian prion protein PrPSc in infected cell lines. nih.govgithub.io Quantitative data on their effectiveness has been reported, with IC₅₀ values indicating the concentration required for 50% inhibition of PrPSc propagation. github.io

CompoundIC₅₀ (µM) against PrPSc in MovS6 cells
Purealidin Q3.3
Aplysamine-25.5
Aplysamine-16

These findings suggest that specific structural features within the bromotyrosine scaffold are crucial for anti-prion activity. While detailed SAR specifically for this compound's anti-prion effects is still being elucidated, studies on related derivatives provide insights. For example, investigations into other compound classes, including some bromotyrosine-related structures, have indicated that substituents at positions such as the benzylic carbon can influence anti-prion potency. nih.gov This highlights the importance of exploring modifications to the core structure of this compound to understand their impact on its anti-prion efficacy.

Strategies for Rational Design of Potent Analogues

The identification of this compound and other bromotyrosine derivatives with anti-prion activity provides a foundation for the rational design of more potent analogues. Strategies for developing improved compounds in this class often involve a multidisciplinary approach, combining chemical synthesis with biological evaluation and computational methods.

One key strategy involves the systematic modification of the this compound structure to explore the SAR in more detail. By synthesizing derivatives with targeted changes to specific functional groups or regions of the molecule, researchers can gain a better understanding of which structural elements are essential for potent anti-prion activity. This process is guided by the results of biological screening assays, such as those measuring the reduction of PrPSc levels in infected cells.

Computational studies play an increasingly important role in the rational design process for bromotyrosine metabolites and their analogues. readthedocs.io Techniques such as molecular docking and dynamics simulations can help predict how different structural modifications might affect the binding affinity to prion proteins or influence other relevant biological targets involved in prion propagation. These computational insights can guide the synthesis of the most promising analogues, reducing the need for extensive experimental screening.

Advanced Research Methodologies and Future Outlook

Application of Advanced Analytical Techniques

The structural determination and analysis of complex molecules such as Purealidin A are foundational to understanding their biological potential. Modern analytical chemistry provides powerful tools to achieve this with high precision and sensitivity.

High-Resolution Mass Spectrometry in Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics for the analysis of complex mixtures from which natural products are isolated. Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) allow for the comprehensive profiling of metabolites in marine organisms. nih.gov This approach enables the differentiation and identification of numerous compounds, including various alkaloids, lipids, and other molecules present in a biological extract. nih.gov

In the context of this compound and its congeners, which are often isolated as part of a complex mixture of bromotyrosine alkaloids, HRMS is crucial for several reasons:

Accurate Mass Measurement: HRMS provides highly accurate mass data (typically with errors of less than 5 ppm), which allows for the confident determination of elemental compositions. mdpi.comnih.gov This is fundamental in distinguishing between closely related alkaloids that may differ by only a few atoms.

Isotopic Pattern Analysis: The presence of bromine atoms in this compound gives it a distinctive isotopic pattern in the mass spectrum. HRMS can resolve these patterns, confirming the number of bromine atoms in the molecule, a key characteristic of this class of compounds. researchgate.net

Metabolite Profiling: In untargeted metabolomics studies, HRMS can help create a detailed "fingerprint" of a marine sponge's chemical constituents. researchgate.net This allows researchers to compare the metabolic profiles of different samples, potentially identifying new Purealidin analogues or understanding their biosynthetic pathways. nih.gov

While specific metabolomics studies focused solely on this compound are not extensively documented, the general application of HRMS in the analysis of marine sponge extracts is a standard and vital practice for identifying and quantifying alkaloid profiles. researchgate.netnih.gov

Nuclear Magnetic Resonance Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel organic molecules. researchgate.netbbhegdecollege.com For natural products like this compound, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is essential for determining its complex three-dimensional structure. scilit.comnih.gov

The process of elucidating a structure such as this compound typically involves a suite of NMR experiments:

1D NMR (¹H and ¹³C): These experiments provide initial information on the types and number of protons and carbons in the molecule. researchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for assembling the molecular structure. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

The structures of the entire family of purealidins, including this compound, were originally determined through extensive use of these spectroscopic methods. researchgate.netjst.go.jp This powerful technique remains the gold standard for confirming the identity of known natural products and for characterizing new ones discovered from marine sources. nih.govfmp-berlin.info

Computational Approaches in this compound Research

Computational methods are revolutionizing drug discovery by enabling rapid, large-scale virtual experiments that can predict the biological potential of compounds like this compound, saving significant time and resources. nih.gov

In Silico Screening and Molecular Docking

In silico screening involves using computational methods to search large databases of compounds to identify those that are likely to interact with a specific biological target. mdpi.com Molecular docking is a key component of this process, predicting how a ligand (like this compound) might bind to the active site of a protein. apeejay.edunih.gov This simulation helps to understand the potential mechanism of action and to prioritize compounds for further experimental testing. nih.gov

While specific molecular docking studies for this compound are not widely published, research on related bromotyrosine alkaloids demonstrates the utility of this approach. For instance, a 2022 study performed in silico molecular docking on a dataset of 633 compounds from the Verongiida order of sponges (which includes the source of this compound) against 19 key protein targets of Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This type of "blind" docking, where the entire protein surface is considered, can help identify potential binding sites and prioritize compounds for antibiotic development. mdpi.com Such a strategy could readily be applied to this compound to explore its potential against a wide array of therapeutic targets.

Predictive Modeling for Target Identification

Predictive modeling, often employing machine learning and artificial intelligence, uses existing biological and chemical data to identify the most likely protein targets for a given compound. researchgate.netembl.org These models can integrate diverse datasets, including genomic data, protein interaction networks, and information from scientific literature, to uncover novel drug-target relationships. arxiv.orgnih.gov

For a compound like this compound, whose biological targets are not fully elucidated, predictive modeling offers a powerful discovery path. By analyzing its structural features in comparison to vast libraries of compounds with known activities, machine learning algorithms can generate hypotheses about which cellular pathways or proteins this compound might modulate. researchgate.net This approach accelerates the target identification and validation phase, which is often a major bottleneck in drug discovery. embl.org While the direct application of such models to this compound is yet to be reported, it represents a significant future direction for understanding its therapeutic potential.

This compound as a Chemical Probe in Cellular Biology

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular context. elsevierpure.com To be effective, a probe should be potent, specific, and have a well-understood mechanism of action. elsevierpure.com While this compound has demonstrated biological activity, its specific cellular target(s) remain to be definitively identified. Research into related bromotyrosine compounds suggests various potential mechanisms, including inhibition of the K_V_10.1 potassium channel or cytoplasmic dynein. amazonaws.comnih.gov

Before this compound can be confidently used as a chemical probe, its direct molecular target must be validated. Techniques such as affinity chromatography, photo-affinity labeling, or thermal proteome profiling could be employed to "pull down" its binding partners from cell lysates. Once a target is identified and validated, this compound could become a valuable tool. For example, if it is confirmed as a specific dynein inhibitor, it could be used to probe the numerous cellular processes that depend on this molecular motor, such as intracellular transport and cell division. amazonaws.com The development of this compound into a validated chemical probe would not only advance its own drug discovery campaign but also provide a powerful tool for basic cell biology.

Prospects for Lead Optimization in Preclinical Drug Discovery

Lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to enhance its beneficial properties while minimizing undesirable ones. mdpi.comnih.gov this compound, as a natural product with confirmed cytotoxic activity, represents an excellent starting scaffold for a lead optimization campaign. docksci.commdpi.com The initial "hit" from nature can be refined through medicinal chemistry to create a preclinical candidate with improved potency, selectivity, and pharmacokinetic properties. docksci.com

Table 3: Illustrative Lead Optimization Cascade for this compound

Stage Objective Assays Success Criteria Example
Primary Screening Assess potency of new analogs. Cytotoxicity assay (e.g., against A-375 melanoma cells). mdpi.com IC₅₀ < 1 µM
Selectivity Screening Determine selectivity against cancer vs. non-cancerous cells. Cytotoxicity assay on a non-cancerous cell line (e.g., fibroblasts). Selectivity Index > 10
Target Engagement Confirm interaction with the primary cellular target (once known). Target-based biochemical or cellular assay (e.g., K_V_10.1 inhibition). nih.gov EC₅₀ < 5 µM
In Vitro ADME Evaluate metabolic stability and permeability. Liver microsome stability assay, Caco-2 permeability assay. t₁/₂ > 30 min, Papp > 2 x 10⁻⁶ cm/s

| In Vitro Safety | Early assessment of potential liabilities. | hERG channel assay, Ames test for mutagenicity. | IC₅₀ > 30 µM, Non-mutagenic |

Q & A

Q. What established methods are used to synthesize or isolate Purealidin A, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is typically isolated from marine sponges (e.g., Psammaplysilla species) using solvent extraction followed by chromatographic purification (e.g., HPLC). Optimization involves adjusting solvent gradients, column materials, and monitoring purity via NMR and mass spectrometry (MS). For synthetic routes, stepwise coupling reactions with protecting groups are employed, requiring rigorous characterization at each step . Yield improvements may involve temperature-controlled reactions or catalyst screening.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY/HSQC) is essential for elucidating its heterocyclic framework. High-resolution MS confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine or brominated motifs). X-ray crystallography, if feasible, resolves absolute stereochemistry. Researchers must cross-validate data against known databases (e.g., SciFinder) to avoid misassignment .

Q. How can researchers design assays to evaluate this compound’s bioactivity against specific targets (e.g., kinases or marine biofouling organisms)?

  • Methodological Answer : For kinase inhibition, use in vitro enzymatic assays (e.g., ADP-Glo™) with positive controls (staurosporine) and dose-response curves (IC₅₀ calculation). For antifouling studies, larval settlement assays (e.g., barnacle larvae) in multiwell plates with solvent controls are standard. Ensure statistical rigor via triplicate runs and ANOVA analysis .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm specificity. Meta-analyses of published data, focusing on variables like compound purity (≥95% by HPLC) and cell line authenticity (STR profiling), can identify confounding factors .

Q. What computational strategies are effective for predicting this compound’s molecular targets or structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase libraries identifies potential binding pockets. MD simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes. Validate predictions with site-directed mutagenesis or competitive binding assays. For SAR, synthesize analogs with modified substituents (e.g., bromine replacement) and correlate changes with bioactivity .

Q. How can researchers ensure reproducibility in this compound studies, given variability in natural product sourcing?

  • Methodological Answer : Standardize sourcing by obtaining specimens from validated marine repositories (e.g., NCI Natural Products Branch). For synthetic batches, document reaction conditions (e.g., inert atmosphere, catalyst lot numbers) and provide raw spectral data in supplementary materials. Independent replication by third-party labs is critical .

Q. What strategies mitigate degradation of this compound during long-term bioactivity assays?

  • Methodological Answer : Degradation is often pH- or light-induced. Use LC-MS to identify breakdown products (e.g., de-brominated derivatives) and optimize storage conditions (e.g., -80°C in amber vials with desiccants). Include stability studies (accelerated aging at 40°C/75% RH) in experimental design .

Q. How can researchers address low bioavailability of this compound in in vivo models?

  • Methodological Answer : Explore formulation strategies: nanoencapsulation (PLGA nanoparticles) or pro-drug synthesis (e.g., ester derivatives). Pharmacokinetic studies (LC-MS/MS plasma analysis) guide dosing regimens. Compare oral vs. intraperitoneal administration routes in rodent models .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) for sigmoidal dose-response curves. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For transcriptomic data (e.g., RNA-seq), apply Benjamini-Hochberg correction to control false discovery rates .

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

  • Methodological Answer : Follow the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry: report reaction scales, solvent grades, purification Rf values, and spectral acquisition parameters (e.g., NMR frequency). Deposit synthetic protocols in protocols.io with DOI links .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.